molecular formula C17H22N2O5 B2469096 Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate CAS No. 1352506-22-9

Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate

Cat. No.: B2469096
CAS No.: 1352506-22-9
M. Wt: 334.372
InChI Key: LQVYETJQZLQDKJ-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate group, a cyclohexyl group, and a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate to form an intermediate, which is then reacted with methyl chloroformate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Shares the benzoate group but lacks the cyclohexyl and methoxycarbonyl groups.

    Cyclohexyl isocyanate: Contains the cyclohexyl group but differs in its functional groups.

    Methyl chloroformate: Similar in containing the methoxycarbonyl group but lacks the benzoate and cyclohexyl groups.

Uniqueness

Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-[(1-methoxycarbonylcyclohexyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-23-14(20)12-6-8-13(9-7-12)18-16(22)19-17(15(21)24-2)10-4-3-5-11-17/h6-9H,3-5,10-11H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVYETJQZLQDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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